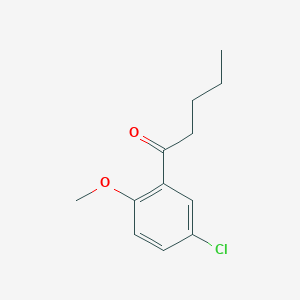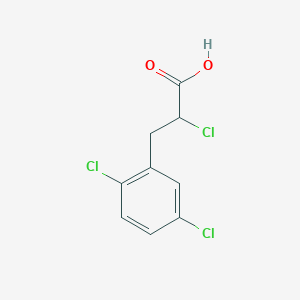
3-(4-Bromo-3-methylphenyl)acrylic acid
Vue d'ensemble
Description
3-(4-Bromo-3-methylphenyl)acrylic acid: is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atom on the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the interaction of organoboron reagents with palladium (II) complexes .
Mode of Action
In the context of sm coupling reactions, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds of this nature can participate in carbon–carbon bond-forming reactions, such as the sm coupling . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
In the context of sm coupling reactions, the compound can contribute to the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
It’s known that the sm coupling reactions, in which similar compounds participate, are generally tolerant to various functional groups and can be conducted under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromo-3-methylphenyl)acrylic acid typically involves the following steps:
Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position.
Aldol Condensation: The brominated product is then subjected to an aldol condensation reaction with acetaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the acrylic acid derivative.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
3-(4-Bromo-3-methylphenyl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Saturated derivatives of the acrylic acid moiety.
Applications De Recherche Scientifique
Chemistry:
3-(4-Bromo-3-methylphenyl)acrylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.
Biology:
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine:
Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The bromine atom and acrylic acid moiety can be modified to enhance biological activity.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparaison Avec Des Composés Similaires
3-(4-Bromo-3-methylphenyl)propionic acid: Similar structure but with a saturated propionic acid moiety instead of the acrylic acid moiety.
4-Bromo-3-methylbenzoic acid: Lacks the acrylic acid moiety, making it less reactive in certain chemical reactions.
3-(4-Bromo-3-methylphenyl)acrylonitrile: Contains a nitrile group instead of the carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness:
3-(4-Bromo-3-methylphenyl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety
Propriétés
IUPAC Name |
(E)-3-(4-bromo-3-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXYODNQTPMVQG-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222028-65-1 | |
| Record name | (2E)-3-(4-bromo-3-methylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-](/img/structure/B7844560.png)
